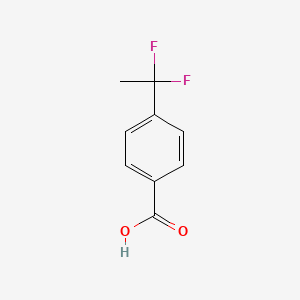

4-(1,1-Difluoroethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQPEQDJAOTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Physicochemical and Structural Properties

An In-Depth Technical Guide to 4-(1,1-Difluoroethyl)benzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 55805-14-6), a pivotal building block in modern medicinal and agrochemical research. The strategic incorporation of the gem-difluoroethyl group onto the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document details the compound's properties, outlines a robust synthetic methodology with mechanistic considerations, explores its critical applications, and provides essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

This compound is a white crystalline solid at room temperature.[1] The introduction of the difluoroethyl moiety significantly influences the molecule's electronic and steric profile compared to its non-fluorinated analogues. The high electronegativity of the fluorine atoms acts as a lipophilic hydrogen bond donor, a feature that can enhance binding interactions with biological targets and improve metabolic stability.[2]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 55805-14-6 | |

| Molecular Formula | C₉H₈F₂O₂ | [2][3] |

| Molecular Weight | 186.16 g/mol | [1][4] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥98% (Typical Commercial Grade) | [1] |

| Melting Point | 120-122 °C | [1] |

| Monoisotopic Mass | 186.04924 Da |[3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in standard literature, however, a logical and effective route can be designed starting from the readily available 4-acetylbenzoic acid. The key transformation is the conversion of the ketone functional group into the geminal difluoride. This is typically achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or one of its more stable analogues.

Proposed Synthetic Workflow: From Ketone to Gem-Difluoride

The conversion of a carbonyl to a gem-difluoro group is a cornerstone of modern organofluorine chemistry. The choice of DAST is predicated on its efficacy in fluorinating ketones under relatively mild conditions. The mechanism involves the initial activation of the carbonyl oxygen by the sulfur center of DAST, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluorinated product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for similar transformations.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Inert Atmosphere: Purge the flask with dry nitrogen and cool the mixture to 0 °C using an ice bath.

-

Causality: Anhydrous and inert conditions are critical as fluorinating agents like DAST are highly reactive with water. Cooling the reaction mitigates the exothermic nature of the initial addition.

-

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Trustworthiness: This step neutralizes the acidic byproducts of the DAST reaction and any unreacted reagent in a controlled manner, preventing a runaway reaction.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves primarily as a high-value intermediate in the synthesis of more complex molecules.[2] Its utility stems from the advantageous properties conferred by the gem-difluoroethyl group.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life and bioavailability of a drug candidate.[2]

-

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve absorption.

-

Conformational Control: The steric bulk and electronic nature of the CF₂ group can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.

-

pKa Modulation: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the carboxylic acid, influencing its ionization state at physiological pH and affecting solubility and receptor interactions.

The compound is therefore a key building block for creating active pharmaceutical ingredients (APIs) for various therapeutic areas and for developing novel pesticides and herbicides with enhanced efficacy.[2]

Caption: Role as a versatile intermediate in synthetic chemistry.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized material. Standard analytical techniques would include NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data is not widely published, predicted data provides a useful reference.

Table 2: Predicted Analytical Data

| Analysis Type | Adduct | Predicted Value (m/z) | Source |

|---|---|---|---|

| Mass Spec (LC-MS) | [M+H]⁺ | 187.05652 | [3] |

| [M+Na]⁺ | 209.03846 | [3] |

| | [M-H]⁻ | 185.04196 |[3] |

-

¹H NMR: Expected signals would include a triplet for the methyl (CH₃) group due to coupling with the two fluorine atoms, aromatic signals for the benzene ring, and a broad singlet for the carboxylic acid proton.

-

¹⁹F NMR: A quartet is expected for the two equivalent fluorine atoms, resulting from coupling to the three protons of the methyl group.

-

¹³C NMR: Distinct signals for the CF₂, methyl, aromatic carbons, and the carbonyl carbon would be anticipated.

-

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹) and C-F stretching vibrations (~1100-1300 cm⁻¹).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood. Based on the safety data for the parent compound, benzoic acid, and related fluorinated analogues, the following precautions are advised.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[6]

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.[6][7]

-

Skin Contact: May cause skin irritation. Wash thoroughly with soap and water after handling.[6]

-

Eye Contact: Risk of serious eye damage. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[6]

-

Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically important fluorinated building block. Its value lies in the predictable and beneficial modifications to molecular properties that the gem-difluoroethyl group provides, particularly in enhancing metabolic stability and modulating lipophilicity. The straightforward synthetic accessibility from common starting materials ensures its continued and expanding role in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. This compound at Best Price in Shanghai, Shanghai | Chemfun Medical Technology (shanghai) Co., Ltd. [tradeindia.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

- 4. 4-(1,1-dimethylethyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

4-(1,1-Difluoroethyl)benzoic acid molecular weight

An In-depth Technical Guide to 4-(1,1-Difluoroethyl)benzoic acid: Properties, Synthesis, and Application in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, this compound has emerged as a valuable intermediate. The geminal difluoroethyl group acts as a lipophilic hydrogen bond donor and can significantly enhance metabolic stability, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, outlining a representative synthetic pathway, discussing critical analytical characterization techniques, and exploring its application in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

The Role of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a widely adopted strategy to optimize a molecule's therapeutic profile.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's lipophilicity, pKa, metabolic stability, and binding affinity.[2]

Specifically, the 1,1-difluoroethyl group offers distinct advantages:

-

Metabolic Stability: The C-F bonds are highly resistant to enzymatic cleavage, particularly oxidative metabolism by Cytochrome P450 enzymes. Replacing a metabolically vulnerable ethyl or isopropyl group with a 1,1-difluoroethyl moiety can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: The difluoroethyl group increases lipophilicity compared to a hydroxyl or carboxyl group, which can enhance cell membrane permeability and absorption.[1]

-

Conformational Effects: The steric and electronic nature of the group can influence the molecule's overall conformation, potentially locking it into a more bioactive shape for improved target engagement.

This compound serves as a key building block, providing a versatile handle—the carboxylic acid—for further chemical elaboration through amide bond couplings, esterifications, or other transformations common in pharmaceutical synthesis.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O₂ | [4] |

| Molecular Weight | 186.16 g/mol | [4] |

| Monoisotopic Mass | 186.04924 Da | [5] |

| CAS Number | 55805-14-6 | [4] |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)(F)F | [5] |

| InChI Key | JYOQPEQDJAOTAU-UHFFFAOYSA-N | [5] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | ≥98% (typical commercial grade) | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene Ring n1 [label="C"]; n2 [label="C"]; n3 [label="C"]; n4 [label="C"]; n5 [label="C"]; n6 [label="C"]; n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1;

// Carboxylic Acid c1 [label="C", pos="2.5,0!"]; o1 [label="O", pos="3.2,0.5!"]; o2 [label="OH", pos="3.2,-0.5!"]; n4 -- c1; c1 -- o1 [label="="]; c1 -- o2;

// Difluoroethyl Group c2 [label="C", pos="-2.5,0!"]; c3 [label="CH3", pos="-3.5,0!"]; f1 [label="F", pos="-2.8, 0.8!"]; f2 [label="F", pos="-2.8, -0.8!"]; n1 -- c2; c2 -- c3; c2 -- f1; c2 -- f2;

// Aromatic hydrogens (optional for clarity) h2 [label="H", pos="0, 2.2!"]; h3 [label="H", pos="1.9, 1.2!"]; h5 [label="H", pos="1.9, -1.2!"]; h6 [label="H", pos="0, -2.2!"]; n2 -- h2; n3 -- h3; n5 -- h5; n6 -- h6; }

Caption: 2D Structure of this compound.

Synthesis and Manufacturing Overview

While multiple synthetic routes to this compound are conceivable, a common and reliable strategy involves the difluorination of an appropriate ketone precursor followed by oxidation or functional group manipulation. A plausible, generalized workflow is outlined below. This approach highlights the key transformations required to construct the target molecule from commercially available starting materials.

References

An In-depth Technical Guide to the Solubility of 4-(1,1-Difluoroethyl)benzoic acid in Organic Solvents

Disclaimer: Initial research indicates that specific, quantitative solubility data for 4-(1,1-Difluoroethyl)benzoic acid in a wide range of organic solvents is not extensively published in publicly accessible literature. Therefore, this guide is structured to provide a robust framework for understanding, predicting, and experimentally determining its solubility. We will leverage the known physicochemical properties of the molecule, compare it with well-documented structural analogs like benzoic acid and 4-fluorobenzoic acid, and provide a detailed, field-proven protocol for its empirical determination. This approach ensures scientific integrity while delivering a practical and comprehensive resource.

Introduction: The Significance of this compound and its Solubility Profile

This compound (CAS No: 55805-14-6) is an important fluorinated aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core functionalized with a 1,1-difluoroethyl group, makes it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The inclusion of fluorine atoms, particularly the geminal difluoro group, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It directly influences critical processes such as:

-

Reaction Kinetics: Most chemical reactions are carried out in solution, requiring solvents that can effectively dissolve reactants to ensure efficient molecular interaction.

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a product with high purity and the desired crystalline form (polymorph).[2] Benzoic acid, for instance, is often purified by recrystallization from water due to its significant temperature-dependent solubility.[3]

-

Pharmaceutical Formulation: For a drug to be effective, it must be formulated in a dosage form that allows for adequate dissolution and absorption. Poor solubility is a major hurdle in drug development, impacting bioavailability.[2]

Understanding the solubility of this compound is therefore not an academic exercise, but a prerequisite for its successful application.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[4][5] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, solubility is a complex interplay of its structural features with the properties of the solvent.

Key Molecular Determinants:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO, DMF).

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

1,1-Difluoroethyl Group (-CF2CH3): This group has a significant impact. The high electronegativity of the fluorine atoms creates a strong dipole moment. However, it is also lipophilic, which can enhance solubility in less polar environments compared to a simple ethyl group.

Solvent Classification and Predicted Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the carboxylic acid group. Therefore, high solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. Good solubility is expected, driven by dipole-dipole interactions and hydrogen bonding with the solute's hydroxyl proton.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will interact favorably with these solvents, but the highly polar carboxylic acid and difluoroethyl groups will oppose dissolution. Consequently, low solubility is predicted.

-

Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO3): As a carboxylic acid, the compound will react with bases to form a highly polar and water-soluble carboxylate salt, dramatically increasing its aqueous solubility.[6][7][8]

Physicochemical Properties: A Comparative Analysis

To refine our predictions, we can compare the known properties of this compound with its well-studied parent compound, benzoic acid, and a related halogenated analog, 4-fluorobenzoic acid.

| Property | This compound | Benzoic Acid | 4-Fluorobenzoic Acid |

| CAS Number | 55805-14-6[1] | 65-85-0[3] | 456-22-4[9] |

| Molecular Formula | C₉H₈F₂O₂[1] | C₇H₆O₂[3] | C₇H₅FO₂[9] |

| Molecular Weight | 186.16 g/mol | 122.12 g/mol [3] | 140.11 g/mol [9] |

| Acidity (pKa) | Not published; predicted to be slightly stronger than benzoic acid due to the electron-withdrawing difluoroethyl group. | 4.20[3] | 4.14[9] |

| Melting Point | Not published | 122 °C[3] | 184 °C[9] |

| log P (Octanol-Water) | Not published; predicted to be higher than benzoic acid due to the lipophilic fluoroalkyl group. | 1.87[3] | 2.07[9] |

Expert Insights:

-

The electron-withdrawing nature of the difluoroethyl group should slightly increase the acidity (lower the pKa) compared to benzoic acid, enhancing its solubility in basic solutions.

-

The higher molecular weight and likely increased lipophilicity (logP) suggest that its solubility in water will be lower than that of benzoic acid, but its solubility in moderately polar to nonpolar organic solvents may be enhanced.

Experimental Protocol: Gravimetric Determination of Solubility

The most reliable understanding of solubility comes from empirical measurement. The gravimetric method is a robust, direct, and widely applicable technique for determining the solubility of a solid in a volatile organic solvent.[2]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[10]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a pre-heated or ambient-temperature glass syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This prevents the transfer of any undissolved solid particles.

-

-

Quantification:

-

Transfer the filtered aliquot into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial (Tare Weight).

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

-

Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 2 hours) show a difference of less than 0.1 mg.

-

Record the final mass of the vial containing the dried solute (Gross Weight).

-

-

Calculation:

-

Mass of Solute: Gross Weight - Tare Weight

-

Solubility: (Mass of Solute / Volume of Aliquot)

-

The result is typically expressed in mg/mL or g/L.

-

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Trustworthiness and Validation: Ensuring Data Integrity

A protocol is only as good as its execution and validation. For the gravimetric method described, several factors are critical for ensuring trustworthy results:

-

Equilibrium Confirmation: The 24-48 hour agitation period is a guideline. For a new compound, it is best practice to take measurements at multiple time points (e.g., 12, 24, and 48 hours). The point at which the measured solubility no longer increases is the true equilibrium.

-

Temperature Control: The solubility of solids can be highly sensitive to temperature.[5] Maintaining a constant temperature (±0.1 °C) throughout equilibration and sampling is crucial for reproducibility.

-

Purity of Materials: The purity of both the solute (this compound) and the solvent must be high, as impurities can significantly affect solubility measurements.

-

Cross-Validation: As a self-validating system, results can be confirmed using an orthogonal method. Given the compound's acidic nature, a titrimetric method is an excellent choice.[11] After preparing the saturated solution, an aliquot can be titrated with a standardized solution of NaOH to determine the concentration of the dissolved acid. Agreement between the gravimetric and titrimetric results provides high confidence in the data.

Conclusion

While specific published data on the solubility of this compound is sparse, a comprehensive profile can be reliably established. By understanding its key structural features—the polar carboxylic acid, the nonpolar aromatic ring, and the lipophilic difluoroethyl group—we can make strong qualitative predictions of its behavior in various organic solvents. This guide provides the theoretical grounding and, more importantly, a detailed, robust experimental protocol for the quantitative determination of its solubility. For scientists in drug development and chemical synthesis, applying this systematic approach will generate the critical data needed to advance research, optimize processes, and successfully utilize this valuable fluorinated building block.

References

- 1. This compound [myskinrecipes.com]

- 2. ovid.com [ovid.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. benchchem.com [benchchem.com]

4-(1,1-Difluoroethyl)benzoic acid crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1,1-Difluoroethyl)benzoic Acid

This guide provides a comprehensive technical overview of the methodologies and considerations for the complete crystal structure analysis of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the solid-state characterization of pharmaceutical compounds. This document is structured to provide not just a set of protocols, but the underlying scientific rationale, ensuring a deep understanding of the entire analytical process.

In modern drug development, the precise understanding of a molecule's three-dimensional structure in the solid state is of paramount importance.[1] The crystalline form of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties such as solubility, dissolution rate, bioavailability, and stability.[1][2] For this compound, a key intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds, a thorough crystallographic analysis is the foundation for controlling its quality and performance.[3] The introduction of the difluoroethyl group is a strategic choice in medicinal chemistry, often aimed at enhancing metabolic stability and bioavailability.[3][4][5] Understanding how this fluorine substitution impacts crystal packing is therefore a critical endeavor.[6][7]

This guide will walk through the complete workflow for the crystal structure analysis of this compound, from single crystal growth to the synergy of experimental diffraction and computational chemistry.

The Analytical Blueprint: A Holistic Approach

A robust crystal structure analysis is not a linear process but an integrated workflow. The diagram below outlines the key stages, emphasizing the iterative nature of data collection, structure solution, and refinement, complemented by computational validation.

Caption: Workflow for the comprehensive crystal structure analysis of this compound.

Experimental Determination: From Molecule to Crystal Structure

Prerequisite: Synthesis and Purification

While various synthetic routes to fluorinated benzoic acids exist, a common approach involves the treatment of a corresponding bromo-difluoro precursor with an organometallic reagent followed by carbon dioxide.[8] For the purpose of crystallographic analysis, the paramount concern is sample purity. Impurities can inhibit crystallization or lead to disordered structures. Therefore, multiple recrystallizations or chromatographic purification of the synthesized this compound is a mandatory first step.

The Art of Crystallization: Obtaining a Single Crystal

The success of single-crystal X-ray diffraction (SCXRD) hinges on the quality of the crystal. For a small organic molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; it should have moderate volatility and the compound should have good solubility at elevated temperatures and lower solubility at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

-

Cooling: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Protocol: Slow Evaporation for Single Crystal Growth

-

Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes to allow for slow evaporation.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial daily for the formation of small, well-defined crystals. This process can take several days to weeks.

-

Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully extract them using a mounted loop.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9][10] It provides precise information on bond lengths, bond angles, and the unit cell parameters.[9]

Experimental Protocol: SCXRD Data Collection

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in better diffraction data.

-

X-ray Source: A focused beam of monochromatic X-rays is directed at the crystal.

-

Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11] Each diffraction spot contains information about the crystal's internal structure.

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted beams.

Structure Solution and Refinement

The diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.[11] For organic molecules, direct methods are typically successful.[11] This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters, leading to the final crystal structure.

Hypothetical Crystallographic Data for this compound

For illustrative purposes, a plausible set of crystallographic data is presented in the table below. This data is based on common packing motifs for benzoic acid derivatives.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈F₂O₂ |

| Formula Weight | 186.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.0 |

| c (Å) | 15.0 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 761.6 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.62 g/cm³ |

| R-factor | < 0.05 |

Powder X-ray Diffraction (PXRD)

While SCXRD provides the detailed structure from a single crystal, PXRD is essential for analyzing the bulk, polycrystalline material.[2][12] It serves as a fingerprint for a specific crystalline phase and is crucial for confirming that the bulk material corresponds to the single crystal structure.[2][13] PXRD is also a primary tool for identifying polymorphism, where a compound can exist in multiple crystal forms.[2][14]

Protocol: PXRD for Phase Identification

-

Sample Preparation: A small amount of the polycrystalline powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the detector measures the intensity of the diffracted X-rays at each angle.

-

Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to a pattern calculated from the SCXRD data. A match confirms the phase purity of the bulk sample.

Computational Chemistry: A Synergy with Experiment

Computational methods are indispensable for a deeper understanding of the crystal structure and are used to complement and validate experimental results.[15]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. For crystal structure analysis, it serves two primary purposes:

-

Geometry Optimization: The molecular geometry from the SCXRD experiment is used as a starting point for a gas-phase geometry optimization. Comparing the experimental and calculated geometries can reveal the effects of crystal packing on the molecular conformation.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting and understanding intermolecular interactions.

The Role of Fluorine in Crystal Packing

The presence of the difluoroethyl group is expected to significantly influence the crystal packing of this compound. Organic fluorine can participate in a variety of non-covalent interactions that act as steering elements in crystal engineering.[6][16][17] These interactions, though often weak, can collectively determine the supramolecular architecture.[7][18]

Key Potential Interactions Involving Fluorine:

-

C-H···F Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors.

-

C-F···π Interactions: The electron-rich fluorine can interact with the electron-deficient regions of the aromatic ring.

-

F···F Interactions: Short contacts between fluorine atoms on adjacent molecules can contribute to the stability of the crystal lattice.[16]

The diagram below illustrates the primary hydrogen bonding motif expected for benzoic acids, along with the potential fluorine-mediated interactions.

References

- 1. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

- 2. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. rigaku.com [rigaku.com]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Introduction: The Structural Elucidation of a Key Fluorinated Building Block

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1,1-Difluoroethyl)benzoic Acid

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the gem-difluoroethyl motif can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and binding affinity. Consequently, unambiguous structural verification and purity assessment are paramount during its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the molecular structure elucidation of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, the causality behind experimental choices, and a robust protocol for data acquisition.

Part 1: ¹H NMR Spectral Analysis – Probing the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate four distinct proton signals, each characterized by its chemical shift (δ), integration, and multiplicity (splitting pattern).

Carboxylic Acid Proton (H-a)

The proton of the carboxylic acid group is the most deshielded proton in the molecule. Its resonance typically appears far downfield, often in the 10-13 ppm range.[1][2] This significant downfield shift is attributable to the strong electron-withdrawing effect of the two oxygen atoms and anisotropic effects from the carbonyl (C=O) bond.[1] In practice, this signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[3][4] Its exchange with deuterium upon addition of D₂O, leading to the signal's disappearance, is a classic method for its confirmation.[2]

Aromatic Protons (H-2/6 and H-3/5)

The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to a pair of doublets, especially at higher field strengths.

-

H-2 and H-6: These protons are ortho to the electron-withdrawing carboxylic acid group and will appear further downfield compared to H-3/5.

-

H-3 and H-5: These protons are ortho to the electron-withdrawing 1,1-difluoroethyl group and will be deshielded relative to benzene, but typically upfield of H-2/6.

Both sets of protons will appear as doublets due to coupling with their adjacent vicinal protons (³JHH), with a typical coupling constant of ~8 Hz.

Methyl Protons (H-8)

The three equivalent protons of the methyl group are adjacent to a carbon bearing two fluorine atoms. Consequently, their signal will be split by the two fluorine nuclei.

-

Multiplicity: The signal for the methyl protons is expected to be a triplet . This arises from coupling to the two equivalent ¹⁹F nuclei (spin I = ½), with a heteronuclear coupling constant denoted as ³JHF.

-

Chemical Shift: The presence of the electronegative fluorine atoms on the adjacent carbon causes a downfield shift for these protons compared to a standard ethyl group.

Summary of ¹H NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (-COOH) | ~12-13 | broad singlet (br s) | - | 1H |

| H-2, H-6 | ~8.1 | doublet (d) | ³JHH ≈ 8.0 | 2H |

| H-3, H-5 | ~7.7 | doublet (d) | ³JHH ≈ 8.0 | 2H |

| H-8 (-CH₃) | ~2.1 | triplet (t) | ³JHF ≈ 18-20 | 3H |

Note: Predicted values are based on typical ranges for similar structures. The exact chemical shifts can vary depending on the solvent and concentration.

Part 2: ¹³C NMR Spectral Analysis – Unveiling the Carbon Skeleton and C-F Coupling

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments. A key feature for this compound is the presence of carbon-fluorine (C-F) coupling, which provides invaluable structural confirmation.[5]

Carbonyl and Aromatic Carbons

-

C-7 (-COOH): The carboxylic acid carbon is highly deshielded and appears in the 165-175 ppm region.[1][2]

-

Aromatic Carbons (C-1 to C-6): Due to symmetry, four distinct aromatic carbon signals are expected. The quaternary carbons (C-1 and C-4) are typically of lower intensity. The chemical shifts are influenced by the electronic effects of the substituents. C-4, being directly attached to the fluorinated group, will be significantly affected.

Aliphatic Carbons and the Signature of Fluorine

-

C-α (Quaternary, -CF₂-): This carbon, directly bonded to two fluorine atoms, experiences a strong deshielding effect and a large one-bond C-F coupling (¹JCF). This results in a triplet in the ¹³C NMR spectrum, a definitive signature for a CF₂ group.[6]

-

C-8 (-CH₃): The methyl carbon also couples to the two fluorine atoms, but over two bonds (²JCF). This will also appear as a triplet , but with a smaller coupling constant than C-α.

Long-Range C-F Coupling

Heteronuclear C-F coupling can extend over several bonds. The aromatic carbons C-3/5 (three bonds away, ³JCF) and C-4 (two bonds away, ²JCF) will also exhibit splitting, appearing as triplets with progressively smaller coupling constants. This long-range coupling is a powerful tool for confirming the position of the fluorinated substituent on the aromatic ring.

Summary of ¹³C NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (J, Hz) |

| C-7 (-COOH) | ~167 | singlet (s) | - |

| C-1 | ~132 | singlet (s) | - |

| C-2, C-6 | ~130 | singlet (s) | - |

| C-4 | ~135 | triplet (t) | ²JCF ≈ 20-25 |

| C-3, C-5 | ~127 | triplet (t) | ³JCF ≈ 4-6 |

| C-α (-CF₂-) | ~120 | triplet (t) | ¹JCF ≈ 240-250 |

| C-8 (-CH₃) | ~25 | triplet (t) | ²JCF ≈ 25-30 |

Note: Predicted values are based on typical ranges. The large ¹JCF is highly characteristic.

Part 3: Experimental Design and Self-Validating Protocols

Acquiring high-quality, reproducible NMR data requires a meticulously planned experimental protocol. The choices made during sample preparation and parameter setup are critical for ensuring data integrity.

Diagram of the NMR Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Experimental Protocol

-

Sample Preparation:

-

Analyte: Accurately weigh 15-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the acid and its residual water peak does not typically obscure analyte signals. Furthermore, the acidic proton is often well-resolved and sharper in DMSO-d₆ compared to CDCl₃.[3][7]

-

Internal Standard: Add 1-2 µL of Tetramethylsilane (TMS, Si(CH₃)₄) as an internal reference for both ¹H and ¹³C spectra, defining the 0.0 ppm mark.[8][9]

-

Final Step: Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition (e.g., on a 400 MHz Spectrometer):

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds. This is crucial for ensuring full relaxation of all protons, especially the aromatic ones, allowing for accurate integration and quantification.[10]

-

Number of Scans (NS): Typically, 16 to 32 scans are adequate to achieve an excellent signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate to capture all signals, including the downfield carboxylic acid proton.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse experiment with a 30° pulse angle (e.g., 'zgpg30') is recommended to mitigate T₁ relaxation effects.

-

Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for protonated carbons.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[11]

-

Spectral Width: A spectral width of 240 ppm (from -10 to 230 ppm) will encompass all expected carbon signals.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Manually phase correct all spectra to ensure pure absorption lineshapes.

-

Apply a baseline correction algorithm.

-

Calibrate the spectra by setting the TMS signal to 0.0 ppm.

-

Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts and coupling constants.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts, integration, and proton-proton couplings in the ¹H spectrum confirm the overall arrangement of the molecular framework. Crucially, the characteristic triplet patterns arising from one-bond, two-bond, and even three-bond C-F couplings in the ¹³C spectrum serve as an unambiguous fingerprint for the 1,1-difluoroethyl moiety and its point of attachment. The rigorous application of the described protocol ensures the generation of high-fidelity data, which is essential for researchers and drug development professionals relying on this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. magritek.com [magritek.com]

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 4-(1,1-Difluoroethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1-Difluoroethyl)benzoic acid, with the molecular formula C₉H₈F₂O₂, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and agrochemical research.[1] The incorporation of the difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1] A thorough understanding of its analytical characteristics, particularly its infrared (IR) spectrum and mass spectrometry (MS) fragmentation behavior, is fundamental for its identification, characterization, and quantification in various matrices. This guide provides a detailed exploration of the IR and mass spectral properties of this compound, grounded in established principles of spectroscopy and mass spectrometry.

Molecular and Physical Properties[1]

| Property | Value |

| CAS Number | 55805-14-6 |

| Molecular Weight | 186.1554 g/mol |

| Molecular Formula | C₉H₈F₂O₂ |

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid and difluoroethyl moieties, as well as the aromatic ring.

Key IR Absorption Bands

The interpretation of the IR spectrum of this compound is based on the characteristic vibrational frequencies of its functional groups. Aromatic carboxylic acids typically exhibit several distinct absorption bands.[2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Very broad |

| Aromatic C-H | Stretching | 3100-3000 | Sharp, multiple bands |

| Aliphatic C-H | Stretching | 3000-2850 | Sharp |

| Carbonyl C=O | Stretching | 1710-1680 | Strong, sharp |

| Aromatic C=C | Stretching | 1600-1450 | Medium to strong, multiple bands |

| C-O | Stretching | 1320-1210 | Strong |

| C-F | Stretching | 1150-1000 | Strong, multiple bands |

| O-H | Bending (out-of-plane) | 960-900 | Broad |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by a very broad O-H stretching band from the carboxylic acid group, often spanning from 3300 to 2500 cm⁻¹.[4] This broadening is a result of strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acids.[3] Superimposed on this broad absorption will be the sharper C-H stretching vibrations of the aromatic ring and the ethyl group.[4]

A strong, sharp peak between 1710 and 1680 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid.[2][5] The conjugation of the carbonyl group with the aromatic ring typically lowers this frequency compared to non-conjugated carboxylic acids.[6]

The presence of the difluoroethyl group will be confirmed by strong C-F stretching absorptions in the region of 1150-1000 cm⁻¹. The exact positions and number of these bands can be complex due to the coupling of vibrations.

The aromatic ring will give rise to several medium-to-strong C=C stretching bands between 1600 and 1450 cm⁻¹. Additionally, C-H out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: Acquiring an IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Causality behind Experimental Choices:

-

FTIR-ATR: This method is chosen for its simplicity, speed, and minimal sample preparation. It is a non-destructive technique that provides high-quality spectra for solid samples.

Caption: Workflow for acquiring an IR spectrum using FTIR-ATR.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Ionization and Fragmentation

For a molecule like this compound, electrospray ionization (ESI) is a common and effective ionization technique. It can be performed in both positive and negative ion modes.

Positive Ion Mode (ESI+): In positive ion mode, the molecule will likely be protonated to form the molecular ion [M+H]⁺. For this compound (MW = 186.16), this would appear at an m/z of approximately 187.06.[7]

Predicted Fragmentation Pathways (ESI+):

-

Loss of Water ([M+H - H₂O]⁺): A common initial fragmentation for carboxylic acids is the loss of a water molecule (18 Da), leading to a fragment at m/z ~169.[8]

-

Loss of the Carboxyl Group ([M+H - COOH]⁺): Loss of the entire carboxylic acid group (45 Da) would result in a fragment at m/z ~142.

-

Loss of HF ([M+H - HF]⁺): The difluoroethyl group may lose a molecule of hydrogen fluoride (20 Da), yielding a fragment at m/z ~167.

Negative Ion Mode (ESI-): In negative ion mode, the molecule will be deprotonated to form the molecular ion [M-H]⁻ at an m/z of approximately 185.04.[7]

Predicted Fragmentation Pathways (ESI-):

-

Decarboxylation ([M-H - CO₂]⁻): The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (44 Da).[9] This would result in a major fragment ion at m/z ~141.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is invaluable for confirming the identity of the compound and its fragmentation products.

Experimental Protocol: LC-MS/MS Analysis

A standard approach for the analysis of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8]

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions (ESI+):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 800 L/h.

-

Collision Gas: Argon.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Causality behind Experimental Choices:

-

LC-MS/MS: This combination allows for the separation of the analyte from complex matrices before it enters the mass spectrometer, leading to cleaner spectra and more reliable identification and quantification.

-

Reversed-Phase Chromatography: C18 columns are well-suited for retaining and separating moderately polar compounds like this compound.

-

Formic Acid in Mobile Phase: The addition of a small amount of acid aids in the protonation of the analyte in positive ion mode ESI.

Caption: Predicted ESI+ fragmentation of this compound.

Conclusion

The combination of IR spectroscopy and mass spectrometry provides a comprehensive analytical toolkit for the characterization of this compound. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides information on molecular weight, elemental composition, and structural features through fragmentation analysis. The methodologies and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this and related fluorinated compounds in drug development and other scientific disciplines.

References

- 1. This compound [myskinrecipes.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 7. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to 4-(1,1-Difluoroethyl)benzoic Acid

An In-depth Exploration of a Key Fluorinated Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(1,1-difluoroethyl)benzoic acid, a fluorinated aromatic carboxylic acid that has emerged as a pivotal intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. While the specific historical details of its initial discovery remain nuanced, its importance is underscored by its utility in introducing the valuable 1,1-difluoroethyl moiety into molecular scaffolds. This guide will delve into the synthetic evolution, key physicochemical properties, and the strategic applications of this compound, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of Fluorine in Chemical Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, offers a lipophilic alternative to a hydroxyl or thiol group and can act as a hydrogen bond donor, making it a desirable feature in drug design. This compound serves as a readily available and versatile building block for introducing this valuable motif.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound (CAS Number: 55805-14-6) is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of fluoroalkylation methodologies in organic synthesis. The mid-20th century saw a surge in the exploration of organofluorine chemistry, driven by the unique properties imparted by fluorine. It is likely that this compound was first synthesized and characterized as part of these broader investigations into the synthesis and properties of novel fluorinated aromatic compounds. Its utility as a synthetic intermediate would have become more prominent as the demand for complex fluorinated molecules grew within the pharmaceutical and agrochemical industries.

The Synthetic Landscape: Evolution of Preparation Methods

The synthesis of this compound and related structures has evolved, with various methods developed to efficiently introduce the 1,1-difluoroethyl group onto an aromatic ring. These methods can be broadly categorized, and their development reflects the advancements in organofluorine chemistry.

Early Approaches and Foundational Chemistries

Early methods for the synthesis of α,α-difluoroalkyl aromatic compounds often relied on multi-step sequences and harsh reaction conditions. While not specific to the title compound, these foundational methods paved the way for more refined approaches.

Modern Synthetic Strategies

More contemporary methods offer greater efficiency, milder conditions, and broader substrate scope. A plausible and commonly employed strategy for the synthesis of this compound involves the following conceptual pathway:

Caption: Conceptual synthetic pathway to this compound.

Step-by-Step Protocol (Illustrative)

-

Halogenation of a Precursor: A common starting material is 4-acetylbenzoic acid. This can be subjected to a halogenation reaction, for instance, using phosphorus pentachloride (PCl₅) or sulfur tetrafluoride (SF₄) to convert the acetyl group into a 1,1-dihaloethyl group. The choice of halogenating agent is critical and influences the subsequent fluorination step.

-

Fluorinative Halogen Exchange (Halex Reaction): The resulting 4-(1,1-dihaloethyl)benzoic acid intermediate is then treated with a fluorinating agent. A classic example is the Swarts reaction, which employs antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to exchange the halogens for fluorine. Alternatively, anhydrous hydrogen fluoride (HF) can be used, although this requires specialized equipment due to its corrosive nature.

The causality behind these choices lies in the reactivity of the reagents. The initial halogenation creates a suitable leaving group for the subsequent nucleophilic fluorination. The choice of fluorinating agent depends on factors such as substrate reactivity, desired yield, and safety considerations.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 55805-14-6 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 138-142 °C |

Characterization of this compound is typically achieved through standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure. The ¹⁹F NMR spectrum is particularly diagnostic for the presence of the CF₂ group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid C=O and O-H stretches, and the C-F bonds.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key intermediate for the synthesis of biologically active molecules. The 1,1-difluoroethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a parent compound.

Key Advantages of the 1,1-Difluoroethyl Moiety:

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, particularly oxidative metabolism, which can increase the half-life of a drug.[2]

-

Lipophilicity: The difluoroethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

-

Conformational Effects: The presence of the fluorine atoms can influence the conformation of a molecule, potentially leading to a more favorable binding orientation with its biological target.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

While specific blockbuster drugs containing the 4-(1,1-difluoroethyl)benzoyl moiety are not publicly highlighted, the prevalence of this structural motif in patent literature for new pharmaceutical and agrochemical candidates underscores its importance in research and development. It is a valuable tool for medicinal chemists in the lead optimization phase of drug discovery.

Conclusion and Future Outlook

This compound, while perhaps not a widely recognized named compound, represents a critical and enabling tool in the arsenal of the modern synthetic chemist. Its history is intertwined with the broader story of the ascent of fluorine in molecular design. The continued demand for novel pharmaceuticals and agrochemicals with improved properties ensures that the synthetic routes to and the applications of this valuable building block will continue to be an area of active investigation and innovation. Future developments may focus on more sustainable and efficient catalytic methods for its synthesis, further expanding its accessibility and utility in creating the next generation of complex functional molecules.

References

Methodological & Application

Synthesis of 4-(1,1-Difluoroethyl)benzoic Acid: A Detailed Guide for Researchers

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 4-(1,1-difluoroethyl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. Starting from the readily available bromobenzene, this protocol details a robust and scalable three-step synthetic sequence. The methodology leverages a classical Friedel-Crafts acylation, a pivotal deoxofluorination of a ketone intermediate, and a final carboxylation via an organometallic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also critical insights into the rationale behind experimental choices, safety considerations, and characterization of intermediates and the final product.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 1,1-difluoroethyl moiety, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a crucial intermediate for the synthesis of a variety of biologically active compounds. This guide outlines a reliable and well-documented synthetic pathway to access this important molecule from bromobenzene.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, commencing with the introduction of an acetyl group onto the bromobenzene ring, followed by the conversion of the carbonyl to the key difluoromethylene group, and culminating in the formation of the benzoic acid.

Caption: Overall synthetic workflow from bromobenzene.

Part 1: Synthesis of 4-Bromoacetophenone (Intermediate 1)

Principle and Mechanism

The initial step involves the Friedel-Crafts acylation of bromobenzene.[1][2] In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[3] The bromine atom is an ortho-, para-directing deactivator; however, due to steric hindrance from the bromine atom, the para-substituted product, 4-bromoacetophenone, is the major product.[1]

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 |

| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Hydrochloric Acid (HCl), concentrated | - | 50 mL | - |

| Ice | - | 200 g | - |

| Sodium Bicarbonate (NaHCO₃), saturated solution | - | As needed | - |

| Brine, saturated solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas evolved). Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition of Bromobenzene: In the dropping funnel, place a solution of bromobenzene (15.7 g) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Acetyl Chloride: After the addition of bromobenzene is complete, add acetyl chloride (8.6 g) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Add 50 mL of concentrated HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, until effervescence ceases), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield 4-bromoacetophenone as a white to pale yellow solid.

Expected Yield: 75-85%

Part 2: Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene (Intermediate 2)

Principle and Mechanism

This key transformation involves the deoxofluorination of the ketone group in 4-bromoacetophenone to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are effective reagents for this conversion.[4] The reaction proceeds via the formation of a halosulfurane intermediate upon reaction of the ketone with the fluorinating agent, followed by nucleophilic displacement by fluoride and subsequent elimination to form the difluorinated product.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromoacetophenone | 199.04 | 10.0 g | 0.05 |

| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 12.9 g (10.6 mL) | 0.08 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |

| Brine, saturated solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Safety Precaution: DAST and Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. These reagents should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Procedure

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromoacetophenone (10.0 g) in anhydrous dichloromethane (100 mL).[5]

-

Addition of DAST: Cool the solution to 0 °C in an ice bath. Slowly add DAST (12.9 g) dropwise to the stirred solution.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.[5]

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution (100 mL) with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, 1-bromo-4-(1,1-difluoroethyl)benzene, is a pale yellow liquid and can be purified by silica gel column chromatography (eluent: petroleum ether/dichloromethane mixtures).[5]

Expected Yield: 70-80%[5]

Part 3: Synthesis of this compound (Final Product)

Principle and Mechanism

The final step is the conversion of the aryl bromide to a carboxylic acid. Two common methods are presented: the Grignard reaction and lithium-halogen exchange followed by carboxylation.

-

Method A: Grignard Reaction: The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent to form an organomagnesium compound (Grignard reagent). This highly nucleophilic species then reacts with carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidic workup yields the desired benzoic acid.[6][7]

-

Method B: Lithium-Halogen Exchange: An organolithium reagent, typically n-butyllithium, is used to perform a halogen-metal exchange with the aryl bromide at low temperatures. The resulting aryllithium species is then quenched with carbon dioxide, followed by acidic workup.[8][9]

Caption: Carboxylation via Grignard and Aryllithium intermediates.

Experimental Protocol (Method A: Grignard Reaction)

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-4-(1,1-difluoroethyl)benzene | 221.04 | 8.84 g | 0.04 |

| Magnesium Turnings | 24.31 | 1.07 g | 0.044 |

| Anhydrous Diethyl Ether or THF | - | 100 mL | - |

| Iodine | - | 1 crystal | - |

| Dry Ice (solid CO₂) | - | ~50 g | - |

| Hydrochloric Acid (HCl), 6 M | - | As needed | - |

| Diethyl Ether | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure

-

Grignard Reagent Formation: In a flame-dried 250 mL three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place the magnesium turnings (1.07 g). Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromo-4-(1,1-difluoroethyl)benzene (8.84 g) in anhydrous diethyl ether (80 mL) to the dropping funnel. Add about 10 mL of this solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard solution to room temperature. In a separate beaker, crush about 50 g of dry ice. Cautiously and slowly pour the Grignard reagent solution onto the crushed dry ice with stirring.[10]

-

Work-up: Allow the excess dry ice to sublime. Slowly add 6 M HCl until the solid dissolves and the aqueous layer is acidic (check with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Expected Yield: 60-75%

Characterization Data

| Compound | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| 4-Bromoacetophenone | White to pale yellow solid | C₈H₇BrO | 199.04 | ¹H NMR (CDCl₃): δ 7.80 (d, 2H), 7.62 (d, 2H), 2.60 (s, 3H). |

| 1-Bromo-4-(1,1-difluoroethyl)benzene | Pale yellow liquid | C₈H₇BrF₂ | 221.04 | GC-MS: m/z = 220/222 (M)⁺.[5] |

| This compound | White solid | C₉H₈F₂O₂ | 186.16 | ¹H NMR (DMSO-d₆): δ 13.2 (s, 1H), 8.05 (d, 2H), 7.70 (d, 2H), 2.10 (t, 3H, J=18.8 Hz). |

Conclusion